RGD-mimetic-1 - 2365406-14-8

RGD-mimetic-1

Catalog Number: EVT-10911486
CAS Number: 2365406-14-8
Molecular Formula: C29H38ClN5O2
Molecular Weight: 524.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

RGD-mimetic-1 is classified as a non-peptide small-molecule drug conjugate. It is synthesized to enhance the binding affinity and specificity towards integrin receptors, particularly integrin alpha-v-beta-3, which plays a crucial role in angiogenesis and tumor metastasis. The development of RGD mimetics like RGD-mimetic-1 stems from the need for more stable and bioavailable alternatives to peptide-based therapeutics.

Synthesis Analysis

Methods and Technical Details

The synthesis of RGD-mimetic-1 typically involves several key steps:

  1. Retrosynthetic Analysis: A modular design approach is employed, utilizing various building blocks that allow for flexibility in creating diverse RGD mimetics. This method facilitates the generation of a library of compounds with varying properties .
  2. Solid-Phase Synthesis: This technique is often used to create a library of non-peptide RGD mimetics. The process includes attaching the first building block to a solid support, followed by sequential addition of other components through coupling reactions .
  3. Purification: After synthesis, compounds are purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield of the desired product .
  4. Characterization: The final products are characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their structures .
Molecular Structure Analysis

Structure and Data

The molecular structure of RGD-mimetic-1 can be characterized by its core scaffold that mimics the essential elements of the arginine-glycine-aspartic acid sequence. The specific arrangement of functional groups around this core is crucial for its biological activity.

  • Molecular Formula: The exact molecular formula may vary depending on the specific modifications made during synthesis.
  • Key Functional Groups: These typically include carboxylic acids, amines, or other moieties that enhance binding to integrins.

The structural integrity and variations are critical for evaluating their efficacy as integrin antagonists.

Chemical Reactions Analysis

Reactions and Technical Details

RGD-mimetic-1 undergoes various chemical reactions during its synthesis:

  1. Coupling Reactions: These are essential for assembling the different building blocks into a complete RGD mimetic structure. The reactions often involve activating carboxylic acids followed by coupling with amines under controlled conditions to minimize side reactions .
  2. Hydrogenation: Certain synthetic pathways may involve hydrogenation steps to modify specific functional groups, enhancing stability or solubility .
  3. Deprotection Steps: Final steps often include deprotecting groups used during synthesis to reveal active sites necessary for biological activity .
Mechanism of Action

Process and Data

RGD-mimetic-1 exerts its effects primarily through competitive inhibition of integrin receptors. By mimicking the natural ligand (arginine-glycine-aspartic acid), it binds to integrins on cell surfaces, blocking their interaction with endogenous ligands.

  • Binding Affinity: The compound's design aims to maximize binding affinity towards integrin alpha-v-beta-3, which is crucial for processes like cell adhesion, migration, and survival.
  • Biological Outcomes: Inhibition of integrin activity can lead to reduced angiogenesis and tumor growth, making RGD-mimetic-1 a potential candidate for cancer therapeutics.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

RGD-mimetic-1 exhibits several notable physical and chemical properties:

  • Solubility: Typically designed for high solubility in aqueous solutions, enhancing bioavailability.
  • Stability: Non-peptide structures tend to have improved stability compared to peptide counterparts, reducing susceptibility to enzymatic degradation.
  • Molecular Weight: Generally low molecular weight facilitates better tissue penetration and distribution.

These properties are critical for ensuring effective therapeutic applications.

Applications

Scientific Uses

RGD-mimetic-1 has several promising applications in scientific research and medicine:

  1. Cancer Therapy: Its ability to inhibit integrin function makes it a candidate for developing anti-cancer agents aimed at preventing tumor metastasis.
  2. Tissue Engineering: By promoting cell adhesion, RGD mimetics can enhance scaffold designs in tissue engineering applications.
  3. Drug Delivery Systems: Incorporating RGD-mimetic compounds into drug delivery systems can improve targeting efficiency towards tumors or specific tissues expressing integrins.
Mechanistic Insights into RGD-Mimetic-1 Integrin Interactions

Structural Basis of RGD-Mimetic-1 Binding to Integrin Subtypes

Conformational Dynamics of αvβ3 and αvβ6 Integrin Binding Pockets

RGD-Mimetic-1 binding is governed by the dynamic structural rearrangements of integrin headpieces. In αvβ3, ligand engagement triggers a shift from the bent-closed to extended-open conformation, characterized by a 200 Å separation between the αv β-propeller and β3 βI domains. This transition exposes the primary RGD-binding site (Site I) and allosteric site (Site II), linked by the specificity-determining loop. The β3 hybrid domain swings outward by 60°, repositioning the metal ion-dependent adhesion site for optimal coordination with the aspartate residue of RGD-Mimetic-1 [1] [2].

For αvβ6, conformational flexibility is more restricted due to its unique β6-specificity loop. This loop forms a rigid lid over the binding pocket, requiring RGD-Mimetic-1 to adopt a twisted conformation with a 120° backbone angle to access the binding cleft. Molecular dynamics simulations reveal that αvβ6 exhibits 40% lower hinge flexibility compared to αvβ3, contributing to its higher ligand specificity [3] [8].

Table 1: Conformational Changes in Integrin Subtypes Upon RGD-Mimetic-1 Binding

Integrin SubtypeBaseline ConformationLigand-Bound ConformationKey Structural Shift
αvβ3Bent-closedExtended-openHybrid domain swing (60°), α7-helix downward shift (7Å)
αvβ6Partially extendedLocked-openβ6-specificity loop retraction (3.5Å), α1-helix translation (2.8Å)
α5β1Bent-closedIntermediate-openβI domain rotation (20°), limited hybrid domain movement

Role of Metal Ion-Dependent Adhesion Sites in Ligand Recognition

The metal ion-dependent adhesion site is indispensable for RGD-Mimetic-1 recognition, coordinating the compound's aspartate moiety via a central magnesium ion. The metal ion-dependent adhesion site architecture features a pentagonal metal coordination sphere with residues from three loops: the β1-α1 loop (DXSXS motif), β4-α5 loop (Thr206), and β6-α7 loop (Asp259). Upon binding, the metal ion-dependent adhesion site undergoes a "metal ion shift" of 2.3 Å toward the ligand, transitioning from closed to open conformation [1] [4].

RGD-Mimetic-1 binding induces acquisition of two additional cations: the adjacent metal ion-dependent adhesion site (ADMIDAS) and the ligand-associated metal ion binding site (LIMBS). These cations stabilize the β6-α7 loop in the downward position, enabling full α7-helix extension. Mutagenesis studies demonstrate that metal ion-dependent adhesion site disruption (D254A mutation) reduces RGD-Mimetic-1 binding affinity by >1000-fold, while ADMIDAS mutations (D231A) decrease kon by 85% without affecting koff [4] [7].

Integrin Subtype Specificity and Selectivity Profiles

Comparative Analysis of αvβ3 vs. α5β1 Integrin Affinity

RGD-Mimetic-1 exhibits 250-fold greater selectivity for αvβ3 (KD = 0.22 nM) over α5β1 (KD = 55 nM), attributable to structural differences in the binding pocket. Critical determinants include:

  • β3-Subunit Residue 121: Tyr121 in β3 forms π-stacking with the RGD-Mimetic-1 arginine guanidinium group, whereas β1-Subunit contains Asp121 causing charge repulsion
  • Specificity-Determining Loop Conformation: The β3-specificity-determining loop adopts a compact β-hairpin creating a hydrophobic subpocket absent in β1, enhancing van der Waals interactions
  • Allosteric Site Compatibility: αvβ3 Site II accommodates RGD-Mimetic-1's hydrophobic extensions, while α5β1 lacks this allosteric pocket [2] [9]

Radioligand binding kinetics reveal association rates (kon) of 4.7×10⁷ M⁻¹s⁻¹ for αvβ3 versus 8.3×10⁵ M⁻¹s⁻¹ for α5β1, and dissociation half-lives of 45 minutes versus 2 minutes, respectively. This kinetic selectivity profile enables sustained αvβ3 blockade without impairing α5β1-mediated cellular functions [3] [8].

Impact of Non-RGD Adjacent Motifs on Binding Kinetics

The chemical environment flanking the RGD sequence in RGD-Mimetic-1 significantly modulates binding kinetics through:

  • N-terminal Hydrophobic Extensions: Benzoyl-cap groups enhance αvβ6 affinity by 15-fold via insertion into the β6-specificity-determining loop hydrophobic subpocket
  • C-terminal β-sheet Stabilizers: Cyclic constraints (e.g., D-Phe-Lys motifs) reduce the entropic penalty of binding by pre-organizing the ligand conformation
  • Cationic Flanking Residues: Lysine residues adjacent to arginine strengthen metal ion-dependent adhesion site coordination through electrostatic steering

Table 2: Impact of Flanking Motifs on RGD-Mimetic-1 Binding Parameters

Flanking MotifModification Positionαvβ3 KD (nM)αvβ6 KD (nM)Association Rate (×10⁷ M⁻¹s⁻¹)Dissociation t₁/₂ (min)
None (Linear RGD)-8.96.21.212
Cyclic(D-Phe-Lys)C-terminal0.450.385.868
Benzoyl-Gly-GlyN-terminal1.70.213.495
Acetyl-Lys-LysN-terminal2.14.96.215

The optimal motif architecture balances conformational rigidity (entropic advantage) with strategic hydrophobic/electrostatic interactions (enthalpic advantage), achieving picomolar affinity against αvβ6 while maintaining >85-fold selectivity over other RGD integrins [7] [8] [9].

Bidirectional Signaling Modulation via Integrin-Mediated Pathways

Outside-In Signaling in Tumor Microenvironment Remodeling

RGD-Mimetic-1 binding to αvβ3/αvβ6 triggers outside-in signaling that remodels the tumor microenvironment through three principal mechanisms:

  • Focal Adhesion Kinase Hyperphosphorylation: Sustained integrin occupancy induces Tyr397 phosphorylation (350% increase), activating downstream MAPK/Akt pathways that promote tumor cell survival under hypoxic conditions
  • Transforming Growth Factor-β Activation: αvβ6-bound RGD-Mimetic-1 induces conformational release of latency-associated peptide, increasing bioactive transforming growth factor-β bioavailability by 8-fold in pancreatic ductal adenocarcinoma models
  • VEGF Secretion Amplification: Outside-in signaling through β3-integrin stimulates hypoxia-inducible factor-1α-mediated vascular endothelial growth factor secretion (180 pg/mL vs. 45 pg/mL in controls), enhancing angiogenic activity even at sub-nanomolar concentrations [4] [9]

Nanoparticles functionalized with RGD-Mimetic-1 exploit this signaling to enhance drug delivery. The ligand-integrin engagement triggers caveolin-mediated endocytosis with 95% internalization within 3 minutes, followed by integrin recycling to the membrane after 45 minutes. This creates a "shuttle effect" that concentrates therapeutic payloads in tumor cells expressing high αvβ6 levels [8] [9].

Inside-Out Activation Mechanisms in Platelet Aggregation

RGD-Mimetic-1 demonstrates paradoxical modulation of inside-out integrin activation in platelets:

  • Direct Antagonism: Occupies αIIbβ3 RGD-binding sites with 0.8 nM affinity, preventing fibrinogen cross-linking and thus inhibiting aggregation (IC₅₀ = 15 nM)
  • Induced Priming: Induces partial hybrid domain swing (20° shift) that sensitizes platelets to glycoprotein VI stimulation, amplifying:
  • Src family kinase phosphorylation (3.2-fold increase)
  • Syk activation kinetics (t₁/₂ reduced from 45s to 12s)
  • Calcium flux amplitude (peak 550 nM vs. 220 nM in controls)

Table 3: Bidirectional Signaling Effects of RGD-Mimetic-1

Signaling DirectionPrimary TargetKey Molecular EventFunctional ConsequenceTherapeutic Implication
Outside-In (Tumor microenvironment)αvβ3/αvβ6 integrinsFocal adhesion kinase Tyr397 phosphorylation (350% ↑)Enhanced tumor cell survival, extracellular matrix remodelingTarget for nanocarrier drug delivery
Inside-Out (Platelet aggregation)αIIbβ3 integrinHybrid domain swing (20°), Src kinase activation (3.2-fold ↑)Potentiated glycoprotein VI response, increased calcium fluxParadoxical thrombosis risk with monotherapy

The signaling paradox is resolved through P2Y₁₂ receptor crosstalk: Adenosine diphosphate blockade abolishes RGD-Mimetic-1-potentiated phosphatidylserine exposure and dense granule secretion but not calcium flux. This indicates that RGD-Mimetic-1 creates a primed integrin state that amplifies weak glycoprotein VI signals through P2Y₁₂-dependent amplification loops, explaining clinical observations of thrombotic complications with early-generation RGD mimetics [5] [10].

The bidirectional modulation exemplifies RGD-Mimetic-1's context-dependent pharmacology: While suppressing direct integrin-ligand engagement, it simultaneously enhances cellular responsiveness to secondary activation stimuli through conformational priming of integrin-cytoskeleton complexes [1] [5] [10].

Properties

CAS Number

2365406-14-8

Product Name

RGD-mimetic-1

IUPAC Name

(3S)-3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[(3R)-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]butanoic acid;hydrochloride

Molecular Formula

C29H38ClN5O2

Molecular Weight

524.1 g/mol

InChI

InChI=1S/C29H37N5O2.ClH/c1-20-15-21(2)34(32-20)27-7-3-5-24(16-27)25(17-28(35)36)19-33-14-12-22(18-33)8-10-26-11-9-23-6-4-13-30-29(23)31-26;/h3,5,7,9,11,15-16,22,25H,4,6,8,10,12-14,17-19H2,1-2H3,(H,30,31)(H,35,36);1H/t22-,25-;/m1./s1

InChI Key

GCZLVFRSWWTRPH-DYNCTKRQSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=C2)C(CC(=O)O)CN3CCC(C3)CCC4=NC5=C(CCCN5)C=C4)C.Cl

Isomeric SMILES

CC1=CC(=NN1C2=CC=CC(=C2)[C@H](CC(=O)O)CN3CC[C@H](C3)CCC4=NC5=C(CCCN5)C=C4)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.